molecular formula C11H9N5O2S B2357062 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203356-94-8

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2357062
CAS No.: 1203356-94-8
M. Wt: 275.29
InChI Key: PSKDJCMXZOBZDC-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then cooled, washed with water, and the organic layer is dried and evaporated to obtain the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with the nucleophiles used.

Scientific Research Applications

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of oxadiazole and thiadiazole rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c1-6-13-14-10(18-6)5-12-11(17)7-2-3-8-9(4-7)16-19-15-8/h2-4H,5H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKDJCMXZOBZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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